

review of patents involving 5-Methoxy-2-nitrobenzaldehyde

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Compound of Interest

Compound Name: *5-Methoxy-2-nitrobenzaldehyde*

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Comparison of Synthetic Methods for m-Nitrobenzaldehyde

m-Nitrobenzaldehyde is a crucial intermediate in the synthesis of various pharmaceuticals.[\[1\]](#) Patented methods primarily focus on the nitration of benzaldehyde, with efforts to improve yield, purity, and environmental friendliness.

Patent/Method	Key Reactants	Catalyst/Reagents	Yield	Purity	Key Advantages
CN102329234A	Benzaldehyde, Sulfuric Acid, Nitric Acid	Not specified	Not explicitly stated, but focuses on isomer control	Crude: 99.2%, Refined: >99.9%	Controls o-isomer content to below 0.06% through optimized nitration and purification. [2]
Synthesis via Tris(substituted benzaldehyde) diammonium[1]	Substituted Benzaldehyde, Ammonia Water	Nitrating agent (e.g., HNO ₃ /H ₂ SO ₄)	High (not quantified in abstract)	Not specified	Mild reaction conditions and high yield. [1]
Method with >90% Molar Yield [3]	Not specified	Not specified	>90%	>99.8%	Environmentally friendly with fewer waste products. [3]

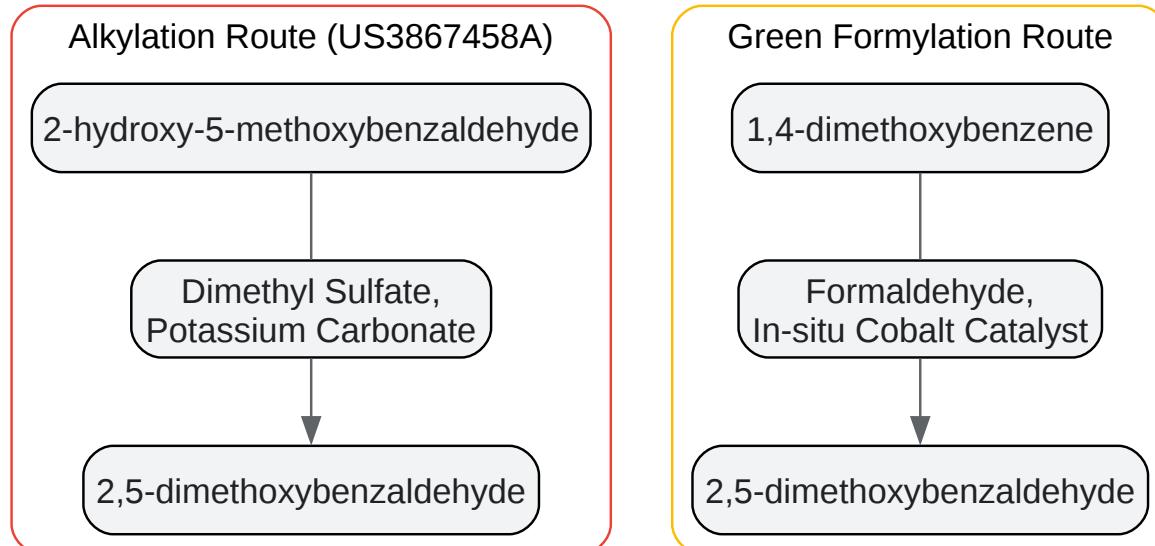
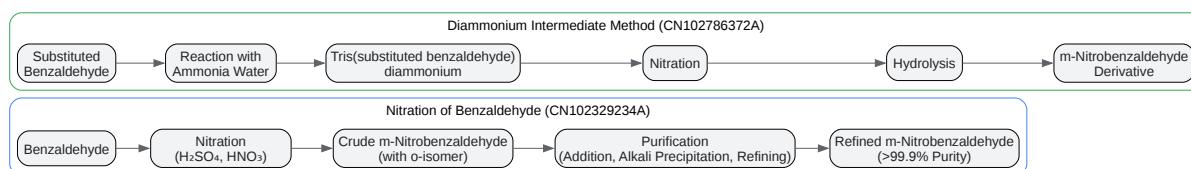
Experimental Protocols:

Method from Patent CN102329234A: The production process involves the nitration of benzaldehyde followed by addition, alkali precipitation, and refining.[\[2\]](#) Nitration conditions are regulated to control the formation of the o-position isomer to below 15%. A significant difference in the dissolvability between m-nitrobenzaldehyde and the addition products of the o-position isomer is utilized to separate the majority of the o-isomer.[\[2\]](#)

Synthesis via Tris(substituted benzaldehyde) diammonium (from Patent CN102786372A): This method uses a substituted benzaldehyde as the starting material, which first reacts with ammonia water to form tris(substituted benzaldehyde) diammonium. This intermediate then

reacts with a nitrating reagent, followed by hydrolysis to yield the m-nitrobenzaldehyde derivative. The reaction conditions are described as mild with a high yield.[1]

Synthetic Workflow for m-Nitrobenzaldehyde Production



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